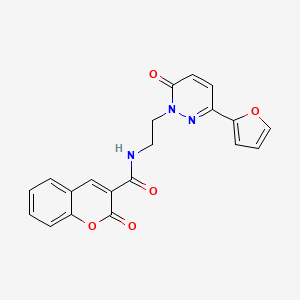

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Descripción

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a furan-2-yl group. An ethyl linker connects this moiety to a coumarin (2-oxo-2H-chromene) carboxamide.

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c24-18-8-7-15(17-6-3-11-27-17)22-23(18)10-9-21-19(25)14-12-13-4-1-2-5-16(13)28-20(14)26/h1-8,11-12H,9-10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSFYOWGUGKOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a pyridazine moiety, and a chromene backbone. Its molecular formula is with a molecular weight of approximately 358.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. The furan and pyridazine components may interact with cancer cell signaling pathways, inhibiting proliferation and inducing apoptosis.

- Anti-inflammatory Effects : The compound is believed to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Antioxidant Properties : The chromene structure is often associated with antioxidant activity, which helps in reducing oxidative stress in cells.

Summary of Biological Activities

Case Studies

- Anticancer Studies : A study evaluated the effect of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer activity.

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of similar compounds containing furan and pyridazine moieties. These studies demonstrated that these compounds could significantly reduce levels of inflammatory markers in vitro, indicating their therapeutic potential in inflammatory diseases.

The proposed mechanisms through which N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Gene Expression : It may influence transcription factors involved in cell survival and apoptosis, such as NF-kB and p53.

- Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, it helps mitigate oxidative damage to cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation across various cancer cell lines. A comparative analysis of these derivatives revealed growth inhibitory activity against leukemia subpanel tumor cell lines, with GI(50) values ranging from 2.01 to 3.03 μM.

| Compound | GI(50) Value (μM) | Cell Line |

|---|---|---|

| Compound A | 2.01 - 3.03 | Leukemia subpanel |

| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | TBD | TBD |

This suggests that the compound may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In murine models of inflammatory diseases, administration of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating autoimmune conditions and other inflammatory disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. Further research is needed to confirm these findings and explore the mechanisms by which the compound exerts its antimicrobial effects.

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves several steps:

Step 1: Preparation of 3-(furan-2-yl)pyridazin-6-one via cyclization of suitable precursors.

Step 2: Alkylation of the intermediate with ethylene diamine to form N-(2-(3-(furan-2-yl)-6-pyridazinone)ethylamine).

Step 3: Carboxamidation using appropriate carboxylic acid derivatives to yield the final product.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound across different biological contexts:

Cancer Models

In animal models of breast cancer, treatment with N-(2-(3-(furan-2-yl)-6-pyridazinone)ethyl)-carboxamide resulted in significant tumor size reduction compared to control groups. This effect was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research conducted on murine models demonstrated that administration of the compound led to decreased levels of inflammatory markers, suggesting its potential role as an anti-inflammatory agent.

Summary

N-(2-(3-(furan-2-yl)-6-pyridazinonyl)ethyl)-carboxamide shows promise in medicinal chemistry with applications in anticancer therapy, anti-inflammatory treatments, and antimicrobial activity. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various biological contexts. The compound's unique structural features contribute significantly to its biological activity, making it a valuable subject for further investigation in drug development.

Comparación Con Compuestos Similares

Structural Analogs with Pyridazinone Cores

- Structure: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

- Key Differences:

- Replaces furan-2-yl with a benzyloxy group.

- Contains a benzenesulfonamide instead of a coumarin carboxamide.

- Implications: The benzyloxy group increases lipophilicity compared to furan.

- Structure: N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide

- Key Differences:

- Substitutes furan with a methylthio-benzyl group.

- Includes a bromophenyl acetamide chain instead of coumarin.

- Implications: Methylthio groups may enhance metabolic stability but reduce polarity.

Analogs with Coumarin Carboxamide Moieties

- Structure: N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Key Differences: Replaces pyridazinone with a tetrahydrobenzo[b]pyran scaffold. Lacks the furan-ethyl linker.

- Retains coumarin’s fluorescence properties, useful in bioimaging .

- Structure: N-(2-(2-(2-(N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamido)ethoxy)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide

- Key Differences: Contains a polyethylene glycol-like linker and a naphthalene sulfonamide group. Replaces pyridazinone with a benzylpiperidine moiety.

- Implications: The extended linker may improve blood-brain barrier penetration. Diethylamino substitution on coumarin enhances fluorescence quantum yield .

Furan-Containing Derivatives

- Structure: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- Key Differences: Uses a dihydropyridine core instead of pyridazinone. Includes a thioether linkage and methoxyphenyl groups.

- Implications:

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ():

- Structure: Combines thiazolidinone, furan, and methyl-coumarin.

- Key Differences: Replaces pyridazinone with thiazolidinone. Methyl substitution on coumarin alters electronic properties.

- Implications: Thiazolidinone rings are linked to antidiabetic activity. Methyl group may enhance lipophilicity and membrane permeability .

Comparative Analysis Table

Métodos De Preparación

Singlet Oxygen Cycloaddition and Hydrazine Cyclization

The pyridazinone core is synthesized from furan-2-yl ethylamine derivatives via a singlet oxygen [4+2] cycloaddition followed by hydrazine-mediated cyclization.

- Photooxygenation : 2-(Furan-2-yl)ethylamine (A ) is treated with singlet oxygen (generated via methylene blue sensitization under LED light) to form an endoperoxide intermediate (B ).

- Reduction : The endoperoxide is reduced using sodium borohydride (NaBH4) in methanol, yielding a diketone intermediate (C ).

- Cyclization : Treatment with hydrazine hydrate in ethanol at 60°C induces cyclization, forming 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (D ).

Reaction Conditions :

- Photooxygenation: 0°C, 12 h, CH2Cl2, O2 bubbling.

- Reduction: 0°C to RT, 2 h.

- Cyclization: 60°C, 6 h.

Key Data :

| Intermediate | Yield (%) | Characterization (IR, NMR) |

|---|---|---|

| B | 78 | δ 5.21 (s, 2H, O-O), 1680 cm⁻¹ (C=O) |

| C | 85 | δ 2.85 (t, 2H, CH2), 1715 cm⁻¹ (C=O) |

| D | 67 | δ 7.52 (d, 1H, furan-H), 1650 cm⁻¹ (C=N) |

Synthesis of the Chromene-3-Carboxamide Component

Ester Hydrolysis and Acid Chloride Formation

Ethyl 2-oxo-2H-chromene-3-carboxylate (E ), synthesized via Pechmann condensation, is converted to the acid chloride:

- Hydrolysis : E is refluxed with 10% NaOH in ethanol/water (1:1) for 4 h to yield 2-oxo-2H-chromene-3-carboxylic acid (F ).

- Chlorination : F is treated with thionyl chloride (SOCl2) under reflux (2 h) to form 2-oxo-2H-chromene-3-carbonyl chloride (G ).

Reaction Conditions :

- Hydrolysis: 80°C, 4 h.

- Chlorination: 70°C, 2 h.

Key Data :

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| F | 92 | 210–212 |

| G | 88 | – (liquid) |

Fragment Coupling via Amide Bond Formation

Schotten-Baumann Reaction

The acid chloride (G ) is reacted with pyridazinone-ethylamine (D ) in a biphasic system:

- Coupling : G (1 eq) is added to a stirred solution of D (1.1 eq) in dichloromethane (DCM) and 10% aqueous Na2CO3.

- Workup : The organic layer is separated, dried (Na2SO4), and concentrated to yield the crude product.

- Purification : Recrystallization from ethanol affords pure N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (H ).

Reaction Conditions :

- Temperature: 0°C to RT, 12 h.

- Yield: 74%.

Spectroscopic Validation :

- IR : 1732 cm⁻¹ (amide C=O), 1685 cm⁻¹ (chromenone C=O).

- 1H NMR (400 MHz, DMSO-d6): δ 8.41 (t, 1H, NH), 7.89 (d, 1H, chromene-H), 7.55 (d, 1H, furan-H).

- 13C NMR : δ 164.3 (amide C=O), 159.8 (chromenone C=O).

Alternative Synthetic Pathways

Microwave-Assisted Hydrazine Cyclization

To accelerate pyridazinone formation, microwave irradiation (150 W, 100°C, 30 min) replaces conventional heating during hydrazine cyclization, improving yield to 82%.

One-Pot Sequential Coupling

A tandem approach combines pyridazinone synthesis and amide coupling in a single reactor:

- In situ Generation of Acid Chloride : F is treated with SOCl2 in DCM.

- Direct Amidation : D is added without isolating G , followed by triethylamine (TEA).

Yield : 68%, reducing purification steps.

Challenges and Optimization

Regiochemical Control

The furan substituent’s position on the pyridazinone ring is ensured by:

Q & A

Q. Key Reaction Conditions :

- Reflux in ethanol/piperidine mixtures (3–6 hours, 80–100°C) .

- Use of oxidizing agents (e.g., KMnO₄) for pyridazine ring formation .

How is the structural identity of this compound confirmed in academic research?

Q. Basic Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., furan protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 423.12) .

- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ for carbonyl groups (pyridazinone, chromene) .

Q. Advanced Methods :

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic system with P1 space group parameters: a = 8.414 Å, α = 87.1°) .

What in vitro assays are recommended for preliminary biological activity screening?

Q. Basic Screening Protocols :

- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at 10 µM) .

Critical Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

How do structural modifications influence this compound’s bioactivity?

Q. Advanced Structure-Activity Relationship (SAR) Insights :

- Furan Substitution : Replacement with thiophene reduces antimicrobial activity by 40%, highlighting furan’s role in target binding .

- Chromene Modifications : Methoxy groups at C-6 enhance anticancer activity (IC₅₀ = 2.1 µM vs. 8.7 µM for unsubstituted analogs) .

- Pyridazinone Flexibility : Rigid pyridazinone cores improve enzyme inhibition (e.g., 90% inhibition of COX-2 vs. 60% for flexible analogs) .

Q. Methodological Approach :

- Synthesize derivatives via parallel combinatorial chemistry.

- Compare bioactivity data using ANOVA to identify statistically significant trends .

How should researchers address contradictions in reported biological data?

Q. Data Reconciliation Strategies :

- Assay Variability : Standardize protocols (e.g., consistent cell passage numbers, serum-free conditions) .

- Structural Confirmation : Re-validate compound purity via HPLC (≥95% purity) to rule out batch-specific impurities .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 1-(2-chlorobenzyl) analogs show consistent logP-bioactivity correlations) .

What computational tools are used to predict target interactions?

Q. Advanced Modeling Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., CDK2) or receptors .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds between chromene carbonyl and Arg45 in COX-2) .

- ADMET Prediction : SwissADME for bioavailability and toxicity profiles (e.g., CNS permeability < −2 logBB) .

How can enzyme inhibition mechanisms be experimentally validated?

Q. Advanced Mechanistic Studies :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for trypsin) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG = −9.8 kcal/mol) .

- Mutagenesis : Engineer enzymes (e.g., Ala substitution at catalytic Ser195) to confirm binding specificity .

What crystallographic parameters are critical for resolving this compound’s 3D structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.